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molecular formula C9H6ClNO B194070 5-Chloro-8-hydroxyquinoline CAS No. 130-16-5

5-Chloro-8-hydroxyquinoline

Cat. No. B194070
M. Wt: 179.60 g/mol
InChI Key: CTQMJYWDVABFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817520

Procedure details

10.0 mmol of 5-chloro-8-hydroxyquinoline (ALDRICH) are dissolved, with stirring, in 20 ml of dry DMF, in a 50 ml round-bottomed flask provided with stirring and a thermometer. Then 11 mmol of potassium carbonate and 10% by weight of potassium iodide are added. A solution of 11 mmol of benzyl chloride (JANSSEN) in 5 ml of DMF is added dropwise over 5 minutes, at room temperature and with stirring. After 18 hours of reaction at 50° C., the reaction mixture, supplemented with 100 ml of water is extracted with 4×50 ml of tert-butyl methyl ether. The organic phases are combined, then washed with 3×50 ml of 1N HCl. The aqueous phases are combined, alkalized to pH=9 and extracted with 2×50 ml of ethyl acetate. After drying the organic phase over MgSO4, the solvent is evaporated under reduced pressure. The desired product is obtained after recrystallization from ethanol.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 mmol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
79.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH2:21](Cl)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CN(C=O)C.O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1)O
Step Two
Name
Quantity
11 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
11 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After 18 hours of reaction at 50° C.
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with 4×50 ml of tert-butyl methyl ether
WASH
Type
WASH
Details
washed with 3×50 ml of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=C(C=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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